molecular formula C18H34O B13802868 5-Octadecenal CAS No. 56554-88-2

5-Octadecenal

Cat. No.: B13802868
CAS No.: 56554-88-2
M. Wt: 266.5 g/mol
InChI Key: MCCQBYWXEBKFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Octadecenal, with the molecular formula C18H34O and a molecular weight of 266.46 g/mol, is a biochemical compound provided for research purposes . Its defined structure features an aldehyde functional group and a double bond, identified by the CAS Registry Number 56554-88-2 . This compound is part of the volatile organic compound profiles studied in natural substances. For instance, analytical studies have identified related octadecenal isomers as significant components in the essential oil profiles of certain medicinal plants, such as being a major compound found in the flowers of Scabiosa species . Research into compounds with similar long-chain structures has shown various bioactive properties in experimental models, suggesting a broader research interest in this class of molecules for understanding biological pathways . The mechanism of action for such compounds can be complex and may involve multiple systems; research on structurally related molecules has indicated potential interactions with neurological and pain pathways, including opioid, serotoninergic, and cannabinoid receptors . This compound is intended for use in analytical chemistry, biochemistry, and natural product research as a standard or reference material. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56554-88-2

Molecular Formula

C18H34O

Molecular Weight

266.5 g/mol

IUPAC Name

octadec-5-enal

InChI

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h13-14,18H,2-12,15-17H2,1H3

InChI Key

MCCQBYWXEBKFOS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC=CCCCC=O

Origin of Product

United States

Natural Occurrence and Biodistribution of 5 Octadecenal

Identification of 5-Octadecenal in Flora

The compound has been detected in various plant species, ranging from terrestrial flowering plants to simpler organisms like bryophytes and algae.

Liquid chromatography-mass spectrometry (LC-MS) analysis has identified this compound in the ethyl acetate (B1210297) fruit flesh extract of the Kepel fruit (Stelechocarpus burahol). smujo.idresearchgate.netsmujo.id This finding is part of broader research into the chemical compositions and biological activities of this plant, which is traditionally used in Indonesia for various purposes. smujo.idresearchgate.netsmujo.id

Gas chromatography-mass spectrometry (GC-MS) has been employed to analyze the phytochemical constituents of Moringa oleifera leaves. bibliotekanauki.plresearchgate.netafjbs.com In these analyses, this compound was identified as one of the numerous compounds present in the methanol (B129727) extracts of the leaves. bibliotekanauki.plresearchgate.netafjbs.com

The aerial parts of Murraya paniculata, commonly known as orange jasmine, have also been found to contain this compound.

In a study of Passiflora foetida, also known as stinking passionflower, methanolic extracts of the leaves were analyzed using GC-MS. medcraveonline.commedcraveonline.com This analysis revealed the presence of this compound, constituting 5.85% of the identified biologically important compounds. medcraveonline.commedcraveonline.com

Table 1: Detection of this compound in Terrestrial Plant Species

Plant SpeciesPart(s) AnalyzedExtraction MethodAnalytical MethodKey FindingsReference(s)
Stelechocarpus burahol (Kepel)Fruit fleshEthyl acetate extractionLC-MSIdentified as a fatty aldehyde component. smujo.idresearchgate.netsmujo.id
Moringa oleiferaLeavesMethanol extractionGC-MSDetected as a phytochemical constituent. bibliotekanauki.plresearchgate.netafjbs.com
Murraya paniculataAerial partsNot specifiedNot specifiedPresence of this compound noted.
Passiflora foetidaLeavesMethanol extractionGC-MSConstituted 5.85% of identified compounds. medcraveonline.commedcraveonline.com

The methanolic extract of the moss Herpetineuron toccoae has been analyzed using GC-MS, leading to the identification of 28 bioactive phytochemical compounds. plantarchives.org Among these was this compound, indicating the presence of this fatty aldehyde in non-vascular land plants. plantarchives.org Herpetineuron toccoae is a pleurocarpous moss with a cosmopolitan distribution. plantarchives.org

The green seaweed Ulva lactuca, also known as sea lettuce, has been shown to contain this compound. researchgate.netnih.gov GC-MS analysis of its bioactive compounds confirmed the presence of this fatty aldehyde. researchgate.netnih.gov Similarly, analysis of an aqueous extract of the red alga Grateloupia sp. using GC-MS also identified this compound among its phytochemical constituents. frontiersin.org

Table 2: Detection of this compound in Bryophytes and Marine Flora

OrganismTypeExtraction MethodAnalytical MethodKey FindingsReference(s)
Herpetineuron toccoaeBryophyte (Moss)Methanol extractionGC-MSIdentified as one of 28 bioactive compounds. plantarchives.org
Ulva lactucaAlgae (Green Seaweed)Not specifiedGC-MSConfirmed as a bioactive compound. researchgate.netnih.gov
Grateloupia sp.Algae (Red Seaweed)Aqueous extractionGC-MSIdentified as a phytochemical component. frontiersin.org

Detection of this compound in Fauna (Non-Human Systems)

The presence of this compound is not limited to the plant kingdom; it has also been identified in various animal species.

Volatile organic compounds (VOCs) from the nasal mucus of cattle have been analyzed as potential biomarkers for bovine respiratory disease (BRD). nih.govfrontiersin.org In this context, this compound was identified as one of four VOCs that could serve as potential biomarkers for the disease. nih.govfrontiersin.org It has also been noted as a fatty aldehyde that can be ingested through grain diets and may act as an energy source. mdpi.com Furthermore, it has been mentioned as a potential estrus biomarker in buffalo. researchgate.net

Studies on mouse urine have also identified this compound. vulcanchem.com It has been described as a phagostimulant, and its attractiveness to mice has been tested in bioassays. vulcanchem.com

Within invertebrate systems, this compound is recognized as a member of the fatty aldehyde class of compounds. researchgate.net Fatty aldehydes are known to be components of the pheromone cocktails of various insect species. wikipedia.org For instance, octadecenal has been found on the cuticle of the paper wasp Polistes dominulus. sekj.org While not always species-specific, these compounds can play a role in chemical communication. google.com

Environmental Presence and Dynamic Changes of this compound

The compound this compound, a fatty aldehyde, is not synthesized for widespread industrial use but occurs naturally in various biological systems. Its presence is often transient, linked to specific metabolic processes such as lipid metabolism and oxidative degradation. The detection of this compound and its isomers in diverse environments, from fermented foods to plant and animal tissues, points to its role in biological and ecological processes.

Occurrence in Fermented Biological Products (e.g., Chinese fermented sausage)

Fermented meat products, such as Chinese fermented sausage, develop a complex flavor profile resulting from the metabolic activities of microorganisms on the raw ingredients. The breakdown of lipids, proteins, and carbohydrates by bacteria and enzymes leads to the formation of a wide array of volatile compounds, including aldehydes, ketones, esters, and alcohols. nih.gov

One study investigating the dynamic changes in volatile compounds during the ripening of Chinese fermented sausage identified this compound as one of the flavor components. nih.gov The sausage, prepared with starter cultures of Lactobacillus plantarum and Staphylococcus xylosus, was analyzed at different stages of fermentation (day 0, day 6, and day 12) using headspace solid-phase microextraction-gas chromatography–mass spectrometry (HS-SPME-GC/MS). nih.govresearchgate.net

The results showed a dynamic presence of this compound. It was not detected in the initial mixture (day 0) or in the final product (day 12) but was present at a significant relative content on day 6 of the fermentation process. nih.govresearchgate.net This suggests that this compound is an intermediate product formed during a specific phase of lipid oxidation and is subsequently converted into other compounds as the ripening process continues. The formation of such aldehydes is largely attributed to the strong lipolytic activity of Staphylococci species, which break down lipids into smaller molecules. nih.gov While not this compound, the related compound 9-Octadecenal (B1623698) has also been identified in other dry fermented sausages like "chorizo de Pamplona," where it is understood to originate from lipid oxidation. unav.edu

Dynamic Occurrence of this compound in Chinese Fermented Sausage

Fermentation Stage Relative Content of this compound (Area × 100)
Day 0 Not Detected
Day 6 64.40 ± 3.65
Day 12 Not Detected

Data sourced from a 2022 study on the ripening of Chinese fermented sausage. nih.govresearchgate.net

In addition to meat products, the isomer 9-Octadecenal has been found as a minor component resulting from the solid-state fermentation of Pandanus tectorius fruits by the fungus Trichoderma viridae. biotech-asia.org

Ecological Diffusion and Interspecies Chemical Communication (Theoretical frameworks based on detected volatile compounds)

Volatile organic compounds (VOCs) are fundamental to chemical communication between organisms, mediating interactions such as host selection by insects, defense against herbivores, and mating behaviors. mdpi.com Aldehydes, including various isomers of octadecenal, are among the VOCs that function as semiochemicals (pheromones or allelochemicals) in a variety of species. researchgate.net

While direct evidence for this compound as a semiochemical is limited, its detection in natural sources and the established roles of its isomers provide a strong theoretical framework for its potential involvement in ecological communication. For instance, this compound has been identified as a fatty aldehyde in the ethyl acetate fruit flesh extract of the kepel fruit (Stelechocarpus burahol). smujo.idresearchgate.net The presence of volatile compounds in fruit is often associated with attracting pollinators or seed dispersers.

The role of octadecenal isomers in interspecies communication is well-documented across different taxa:

Insects: In the butterfly Heliconius melpomene, the isomer (Z)-9-octadecenal is a potential male sex pheromone, found specifically in the androconial (scent scale) region of the wings in mature males. biorxiv.org The webbing clothes moth (Tineola bisselliella) uses (2E)-octadecenal as a component of its female sex pheromone. univ-tours.fr

Mammals: The isomer 9-octadecenal has been identified as a unique volatile substance in the urine of male tree shrews (Tupaia belangeri), suggesting a function in chemical signaling for sex recognition or territorial marking. tandfonline.com

Plants and Algae: Various isomers are produced by plants and algae, likely as part of defense mechanisms. 13-Octadecenal was identified in the stem bark of Detarium microcarpum and as a major active compound in the seaweed Enteromorpha linza, where it exhibits antibacterial properties. nrfhh.commdpi.com

The detection of these volatile aldehydes in different species highlights their diffusion into the environment and their adoption for critical ecological functions, from reproduction to defense.

Examples of Octadecenal Isomers in Chemical Communication

Compound Detected In Potential Ecological Role
This compound Kepel fruit (Stelechocarpus burahol) smujo.idresearchgate.net Ecological diffusion (e.g., attracting pollinators)
(Z)-9-Octadecenal Butterfly (Heliconius melpomene) biorxiv.org Male sex pheromone
9-Octadecenal Male Tree Shrew (Tupaia belangeri) urine tandfonline.com Sex recognition/territorial marking
(2E)-Octadecenal Webbing clothes moth (Tineola bisselliella) univ-tours.fr Female sex pheromone component

| 13-Octadecenal | Seaweed (Enteromorpha linza) mdpi.com | Antibacterial defense |

Biosynthesis and Metabolic Pathways of 5 Octadecenal

Enzymatic Mechanisms for 5-Octadecenal Formation

The formation of fatty aldehydes, including this compound, is catalyzed by specific reductase enzymes that act on activated fatty acids. Key enzymes in this process belong to the fatty acyl-CoA or acyl-[acyl carrier protein (ACP)] reductase families. These enzymes are crucial for various biological pathways, including hydrocarbon biosynthesis in some organisms. nih.govfrontiersin.org

Acyl-[acyl carrier protein] reductase (AAR) is a key enzyme in alkane biosynthesis in cyanobacteria, where it catalyzes the reduction of fatty acyl-ACPs to fatty aldehydes. nih.gov The substrate specificity of these AAR enzymes varies significantly among different cyanobacterial species. Studies comparing AARs from 12 different cyanobacteria revealed a correlation between substrate preference and the host's habitat. AARs from marine cyanobacteria tend to show higher specificity for substrates with 16-carbon fatty acyl chains, while those from freshwater species often prefer 18-carbon substrates, which would include the precursor to octadecenal. nih.gov For instance, certain AARs predominantly produce octadecenal, indicating a clear substrate specificity for 18-carbon fatty acyl-ACP/CoA. nih.gov

In addition to AARs, fatty acyl-CoA reductases (FACRs) are also capable of producing fatty aldehydes. frontiersin.org Research involving the engineering of an alcohol-forming FACR from Marinobacter aquaeolei (maFACR) expressed in Saccharomyces cerevisiae demonstrated the production of various fatty aldehydes. While the wild-type enzyme did not produce detectable aldehydes, engineered variants successfully synthesized hexadecanal, octadecanal, and small amounts of 9-octadecenal (B1623698) (an isomer of this compound). frontiersin.org This highlights that the substrate-binding pocket of these enzymes can be modified to alter activity and target specific fatty acyl-CoA precursors.

Table 1: Examples of Aldehyde-Generating Enzymes and Substrate Products

Enzyme TypeSource Organism (Example)Primary SubstratesKey Aldehyde ProductsCitation
Acyl-ACP Reductase (AAR)Freshwater Cyanobacteria18-Carbon Fatty Acyl-ACP/CoAOctadecenal nih.gov
Acyl-ACP Reductase (AAR)Synechococcus elongatus PCC 7942Fatty Acyl-ACPHexadecanal, Octadecenal nih.gov
Fatty Acyl-CoA Reductase (maFACR, engineered)Marinobacter aquaeolei (expressed in S. cerevisiae)Fatty Acyl-CoAsHexadecanal, Octadecanal, 9-Octadecenal frontiersin.org

This compound is a long-chain fatty aldehyde, and its biosynthesis is intrinsically linked to fatty acid metabolism. foodb.cahmdb.ca Fatty aldehydes are not synthesized de novo but are derived from fatty acids that have been activated, typically as acyl-CoA or acyl-ACP thioesters. These activated forms are central intermediates in both fatty acid synthesis and degradation (β-oxidation). aocs.org The direct precursor to this compound is 5-octadecenoic acid.

The general pathway involves the enzymatic reduction of the carboxyl group of a fatty acid to an aldehyde. This reaction is catalyzed by enzymes like fatty acyl-CoA reductases, which use reducing equivalents, often from NADPH, to convert the fatty acyl-CoA into the corresponding fatty aldehyde. frontiersin.org Therefore, the availability of the specific precursor, 5-octadecenoic acid, within a cell's fatty acid pool is a prerequisite for this compound formation.

Evidence for the synthesis of the precursor acid has been identified in the parasitic flatworms, schistosomes. These organisms are incapable of synthesizing fatty acids from scratch but can modify fatty acids obtained from their host. nih.gov They uniquely produce 5-octadecenoic acid [C18:1(5)], which is largely absent in the host's blood. This unusual fatty acid is highly concentrated in the parasite's outer membrane complex, suggesting a specific and important biological role. nih.gov The existence of this specific precursor acid points to a clear metabolic route for the subsequent formation of this compound via the action of an appropriate reductase.

Pathways such as the biosynthesis of unsaturated fatty acids are directly related to the production of these aldehydes. frontiersin.org In some organisms, fatty aldehydes are intermediates in the synthesis of other molecules, such as fatty alcohols or hydrocarbons (alkanes/alkenes), which are formed by the further action of aldehyde reductases or aldehyde-deformylating oxygenases, respectively. nih.govfrontiersin.org

Microbial Biosynthesis of this compound

There is evidence supporting the production of this compound by bacteria, particularly within the complex microbial environment of the ruminant digestive system. mdpi.com The rumen hosts a vast and diverse population of bacteria, protozoa, and fungi that work symbiotically to break down complex plant materials. lallemandanimalnutrition.comanimbiosci.org This microbial ecosystem is highly efficient at fermenting dietary components, including lipids. Rumen bacteria are known to modulate lipid metabolism, and their activities can lead to the formation of a wide array of metabolic byproducts. frontiersin.org this compound has been identified as a volatile compound that may be produced by these rumen bacteria. mdpi.com

While some fungi are known to produce related C18 aldehydes, the direct biosynthesis of this compound by fungi such as Fusarium species is not extensively documented in current literature. However, octadecenal has been identified as a tentative degradation product of fumonisin B1, a mycotoxin produced by Fusarium species. frontiersin.org This suggests that while not a primary synthetic product, octadecenal can arise from the catabolism of more complex fungal metabolites.

Fungal secondary metabolism is often influenced by external stimuli known as elicitors, which can be of biotic or abiotic origin. nih.govmdpi.com Elicitors, such as polysaccharides from fungal cell walls, can trigger defense responses in plants and can also be used to enhance the production of specific metabolites in fungal cultures. frontiersin.orgbiotechnologia-journal.orgsemanticscholar.org For example, studies on Fusarium solani have shown that its culture filtrates can act as elicitors to promote flavonoid production in plant cell cultures. frontiersin.org This demonstrates that the metabolic output of fungi can be modulated. While this mechanism has been applied to increase the yield of various valuable compounds, its specific application to induce this compound production in Fusarium has not been detailed. nih.govmdpi.com

Table 2: Microbial Systems Associated with Octadecenal

Microbial GroupSpecific ExampleContextCompoundCitation
BacteriaRumen MicrobiotaPotential direct biosynthesis from dietary lipids.This compound mdpi.com
FungiDelftia/Comamonas related strainDegradation product of Fumonisin B1 (a Fusarium mycotoxin).Octadecenal frontiersin.org

Biotransformation and Degradation Pathways of this compound in Biological Systems

Once formed, this compound can be further metabolized through several biotransformation pathways common to long-chain aldehydes. The primary route of degradation is oxidation to its corresponding carboxylic acid, 5-octadecenoic acid. This conversion is catalyzed by fatty aldehyde dehydrogenase (FALDH) enzymes, which are critical for detoxifying aldehyde intermediates. nih.gov This alcohol-to-acid conversion is an essential step in pathways like the ω-oxidation of fatty acids, where a terminal methyl group is oxidized to a carboxyl group via alcohol and aldehyde intermediates. nih.gov

Alternatively, this compound can undergo reduction to form the corresponding fatty alcohol, 5-octadecenol. This reaction is catalyzed by alcohol dehydrogenases (ADHs) or specific aldehyde reductases. In engineered microbial systems, the presence of endogenous ADHs can lead to the conversion of newly synthesized fatty aldehydes into fatty alcohols. frontiersin.org

Other potential biotransformation pathways for aldehydes include conjugation with endogenous molecules like glutathione (B108866) or glucuronic acid, or serving as a substrate for enzymes like aldehyde-deformylating oxygenase (ADO) to produce hydrocarbons (in this case, heptadecene). nih.govpnas.orgwho.int The specific fate of this compound depends on the enzymatic machinery present in the given biological system.

Table 3: Key Biotransformation Reactions of this compound

Reaction TypeEnzyme FamilyProductBiological ContextCitation
OxidationFatty Aldehyde Dehydrogenase (FALDH)5-Octadecenoic AcidDetoxification, Fatty acid metabolism nih.gov
ReductionAlcohol Dehydrogenase (ADH)5-OctadecenolFatty alcohol synthesis frontiersin.org
DeformylationAldehyde-Deformylating Oxygenase (ADO)HeptadeceneHydrocarbon biosynthesis (in specific organisms) nih.govpnas.org

Oxidative and Reductive Metabolism of the Aldehyde Functional Group

The aldehyde functional group of this compound is chemically reactive and subject to both oxidative and reductive metabolic processes within organisms. These transformations are critical for cellular homeostasis, detoxification, and the synthesis of other essential molecules. nih.gov

Oxidative Metabolism The primary oxidative pathway for aldehydes is their conversion to the corresponding carboxylic acid. This reaction is catalyzed by a superfamily of enzymes known as Aldehyde Dehydrogenases (ALDHs) . chemrxiv.orgnih.gov For long-chain unsaturated aldehydes like this compound, a specific member of this family, Fatty Aldehyde Dehydrogenase (FALDH) , also known as ALDH3A2, is primarily responsible. nih.govwikipedia.org FALDH has a high affinity for both saturated and unsaturated aliphatic aldehydes with chain lengths from 6 to 24 carbons. wikipedia.org This oxidation is a crucial detoxification step, as aldehydes generated from processes like lipid peroxidation can be toxic to cells. nih.govwikipedia.org The resulting fatty acid, in this case, 5-octadecenoic acid, can then be integrated into other metabolic pathways like β-oxidation.

Reductive Metabolism Conversely, the aldehyde group can be reduced to a primary alcohol, converting this compound to 5-octadecen-1-ol. This reductive step is primarily carried out by Alcohol Dehydrogenases (ADHs) or members of the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) superfamilies. nih.gov In engineered microbes designed to produce aldehydes, this reduction is often an undesirable competing reaction that lowers the aldehyde yield. researchgate.netfrontiersin.org The reverse reaction, the oxidation of a long-chain alcohol to an aldehyde, can be catalyzed by enzymes such as Long-chain Alcohol Oxidase . wikipedia.org

Table 2: Enzymes in the Metabolism of the Aldehyde Functional Group

Metabolic ProcessEnzyme Family / Specific EnzymeFunctionReference
Oxidation (Aldehyde to Carboxylic Acid)Aldehyde Dehydrogenase (ALDH), specifically Fatty Aldehyde Dehydrogenase (FALDH / ALDH3A2)Catalyzes the NAD+-dependent oxidation of long-chain aldehydes. nih.govwikipedia.org
Reduction (Aldehyde to Alcohol)Alcohol Dehydrogenase (ADH), Aldo-Keto Reductase (AKR), Short-chain Dehydrogenase/Reductase (SDR)Catalyzes the NADPH or NADH-dependent reduction of aldehydes. pnas.orgnih.gov

Environmental Fate and Biotic Degradation Processes

Once released into the environment, the fate of this compound is governed by both abiotic and biotic factors. As a member of the Straight Chain Lepidopteran Pheromones (SCLPs), which include various long-chain unsaturated aldehydes, its environmental behavior can be inferred from studies on these compounds. europa.eu SCLPs are used in agriculture to disrupt insect mating and are typically applied at low rates, with the expectation that they will degrade in the environment. europa.euepa.gov

Biotic Degradation The primary mechanism for the environmental breakdown of aliphatic hydrocarbons and their derivatives is microbial degradation. umyu.edu.ng Various microorganisms found in soil and aquatic environments, including bacteria from genera such as Pseudomonas and Rhodococcus, possess the enzymatic machinery to metabolize these compounds. asm.orgoup.com The degradation pathway for long-chain aliphatics typically begins with terminal oxidation. umyu.edu.ngasm.org An existing aldehyde like this compound would be oxidized to its corresponding carboxylic acid (5-octadecenoic acid) by microbial aldehyde dehydrogenases. asm.org This fatty acid is then catabolized through the β-oxidation pathway, breaking it down into smaller units that can be used for energy and biomass by the microorganisms. researchgate.net The efficiency of this biodegradation is dependent on environmental conditions such as pH, temperature, and the availability of nutrients and oxygen. asm.orgmdpi.com

Abiotic Degradation Abiotic factors can also contribute to the degradation of this compound. Exposure to environmental elements, particularly solar radiation, can affect the stability of pheromonal compounds. researchgate.net This can lead to the activation of the molecule, making it more susceptible to further chemical reactions in the atmosphere. researchgate.net However, specific data on the rates of abiotic degradation processes like hydrolysis or photolysis for this compound are not widely available.

Biological Roles and Functional Implications of 5 Octadecenal Excluding Clinical Human Data

5-Octadecenal as a Signaling Molecule in Inter-Organismal Communication

Chemical signaling is a fundamental mode of communication in the natural world, and this compound has been identified as a key player in these interactions across different species.

Potential Role in Animal Communication

Research has highlighted this compound's role as a volatile compound in animal communication, notably as a potential biomarker and a phagostimulant.

Estrus Biomarker in Buffalo: In studies of buffalo, this compound has been identified as a pro-estrus-specific compound in urine. nih.gov Its presence is being explored for the development of aids for detecting the optimal time for breeding in these animals. researchgate.netnih.govresearchgate.net The compound is one of several volatile organic compounds that differ in concentration across the estrous cycle, indicating its potential as a reliable chemical cue for reproductive status. researchgate.netnih.gov

Volatile in Mice Urine: this compound has been identified as a volatile compound in the urine of mice. vulcanchem.com Bioassays have shown that it acts as a phagostimulant, with its attractiveness varying between sexes. vulcanchem.com Male mice demonstrated the highest attraction to a 100% concentration of this compound, while females were most responsive to 5% and 10% concentrations. vulcanchem.com This suggests a role for this compound in sex-specific olfactory communication, which could have applications in pest control. vulcanchem.com The volatile profiles in mouse urine can be complex, with numerous compounds identified that may vary based on species and social status. researchgate.netnih.govresearchgate.net

Table 1: Attraction Response of Mus musculus to this compound

Concentration Male Mice (Time/Visit, sec) Female Mice (Time/Visit, sec)
0.5% 38.63 26.74
5% 38.63 49.12
10% 38.63 49.12
100% 40.76 47.49

Data sourced from a bioassay study on the attractiveness of this compound to Mus musculus. vulcanchem.com

Contribution to Pheromonal Systems in Arthropods

Fatty aldehydes, including various octadecenal isomers, are common components of insect pheromones. chemicalbook.comwikipedia.org These compounds are crucial for chemical communication, influencing behaviors such as mating. wikipedia.org The biosynthesis of these pheromones often involves the modification of fatty acids to produce a diverse array of aldehydes, alcohols, and acetates. numberanalytics.com

While direct evidence for this compound in a specific arthropod pheromone system is not extensively documented in the provided results, the closely related (Z)-9-octadecenal is a known semiochemical for the orchid Ophrys speculum, attracting its pollinator. nih.gov The degradation of aldehyde pheromones is also a critical part of the signaling process, with enzymes like aldehyde oxidases playing a role in breaking down these signals. numberanalytics.commdpi.com This intricate system of production and degradation ensures the precise timing and context of chemical messages. mdpi.com

Involvement in Plant-Microbe or Plant-Insect Chemical Interactions

Plants emit a wide array of volatile organic compounds (VOCs) that mediate interactions with their environment, including with microbes and insects. mdpi.comscielo.org.pebiochemjournal.com These VOCs can act as attractants or repellents, influencing insect behavior such as feeding and egg-laying. mdpi.comresearchgate.net

This compound has been identified as a volatile emission from the fruit flesh of the Kepel plant (Stelechocarpus burahol). smujo.idsmujo.id The release of such compounds can be a plant's natural defense mechanism. scielo.org.pe In the context of plant-microbe interactions, compounds like 13Z-octadecenal, an isomer of this compound, have been shown to interfere with quorum sensing in bacteria, a process that regulates virulence. nih.govbrieflands.com This suggests a potential role for octadecenals in disrupting bacterial communication and pathogenesis. nih.gov The chemical dialogue between plants and the surrounding microbiome is crucial for plant health and defense. mdpi.comfrontiersin.org

Endogenous Physiological Functions of this compound in Non-Human Organisms

Beyond its role in communication, this compound also participates in the internal physiological processes of organisms.

Contribution to Energy Metabolism

As a fatty aldehyde, this compound can be derived from the diet, particularly from grain. researchgate.netmdpi.com It is considered a lipid molecule with the potential to serve as an energy source. researchgate.netmdpi.comfoodb.ca The metabolism of fatty acids and their derivatives is a fundamental process for energy production in many organisms. foodb.ca In some contexts, the presence of this compound in meat has been associated with undesirable flavors resulting from the oxidation of unsaturated fatty acids. researchgate.net

Role in Cellular Signaling and Membrane Interactions (Theoretical aspects derived from its lipid aldehyde nature)

Lipid aldehydes, as a class of molecules, are known to be involved in cellular signaling and can interact with cell membranes. scientificarchives.com These reactive molecules can be formed during lipid peroxidation and can act as second messengers, influencing various cellular functions. scientificarchives.comtandfonline.com Depending on their concentration, they can impact cell survival and death pathways. scientificarchives.com

Due to its structure as a long-chain unsaturated aldehyde, this compound is expected to have limited water solubility and a hydrophobic nature. vulcanchem.com This characteristic suggests it can interact with lipid bilayers of cell membranes, potentially altering membrane fluidity and participating in signaling cascades. scientificarchives.com Aldehydes derived from lipid peroxidation can form adducts with proteins and other macromolecules, thereby modifying their function and interfering with signal transduction and energy production. portlandpress.commdpi.comnih.gov While specific research on this compound's direct role in these processes is limited, the known functions of similar lipid aldehydes provide a theoretical framework for its potential involvement in cellular signaling and membrane dynamics.

Modulation of Biological Processes by Exogenous this compound (In Vitro and Non-Human In Vivo)

The introduction of exogenous this compound and other structurally related long-chain fatty aldehydes into biological systems has been shown to elicit a range of effects, particularly on microbial life. These molecules can alter growth patterns and, in some cases, influence the production of other bioactive compounds.

Influence on Microbial Growth and Secondary Metabolite Production

Long-chain fatty aldehydes, a class of molecules to which this compound belongs, are recognized for their impact on microbial viability and metabolic regulation. Their antimicrobial activity is often linked to the balance between the molecule's polar aldehyde group and its nonpolar hydrocarbon chain, which facilitates interaction with and disruption of microbial cell membranes. nih.govmst.edu

Research has demonstrated that various fatty aldehydes can inhibit the growth of pathogenic fungi. For instance, unsaturated aldehydes produced by soybean plants upon injury have been shown to inhibit the growth of fungal pathogens such as Rhizoctonia solani and Sclerotium rolfsii. nih.gov This suggests a natural defense mechanism involving these compounds.

Furthermore, investigations into phytoplankton-derived polyunsaturated aldehydes (PUAs) reveal their dose-dependent influence on particle-attached bacteria. Low concentrations (1 µmol L⁻¹) were found to increase the growth of these bacteria, whereas high concentrations (100 µmol L⁻¹) enhanced cell-specific respiration and production, leading to shifts in the bacterial community structure. copernicus.org

Within microbes, the metabolism of fatty aldehydes is tightly regulated. In cyanobacteria, for instance, fatty aldehydes are key intermediates in pathways producing fatty acids and alkanes. nih.govplos.org The presence of specific fatty aldehyde dehydrogenase enzymes is crucial for oxidizing these reactive aldehydes to prevent toxic accumulation and channel them into fatty acid synthesis. nih.govnih.gov This internal management underscores the potent biological activity of these molecules. While direct studies on this compound's influence on secondary metabolite production are limited, its structural similarity to known quorum-sensing modulators suggests a potential role in regulating these pathways.

Contribution to Bioactive Properties of Natural Extracts (e.g., antioxidative in Passiflora foetida extract, antimicrobial in extracts containing it)

Antioxidant Activity in Passiflora foetida

The methanolic leaf extract of Passiflora foetida (stinking passionflower) has been shown to possess significant antioxidant capabilities. Analysis of this extract revealed the presence of this compound, which constituted 5.85% of the total identified compounds. nih.gov The extract demonstrated high antiradical properties in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, with an EC₅₀ value of 1.37±1.17 µg/ml, indicating potent free radical scavenging activity. nih.gov While many compounds in the extract, such as flavonoids and phenols, contribute to this effect, the presence of long-chain unsaturated aldehydes like this compound is a component of this bioactive profile. nih.govlipotype.complos.org

Table 1: Bioactive Properties of Passiflora foetida Methanolic Leaf Extract

Compound Identified Relative Percentage (%) Bioactivity of Extract Measurement Result
This compound 5.85% Antiradical Activity (DPPH) EC₅₀ 1.37±1.17 µg/ml
cis-11-Hexadecenal 48.20% Antioxidant Reducing Power (FRAP) mM FE 0.41±0.03
Tetradecanal 17.69% Total Phenolic Content (TPC) mg GAE/g 82.09±13.82
Phytol acetate (B1210297) 14.04% Total Flavonoid Content (TFC) mg QE/g 205.59±6.57

Data sourced from a study on the methanolic extract of Passiflora foetida leaves. nih.gov

Antimicrobial and Antioxidant Roles in Other Natural Extracts

This compound has also been identified as a constituent in other natural extracts known for their medicinal properties.

Stelechocarpus burahol (Kepel Fruit): The ethyl acetate extract of Kepel fruit flesh contains this compound among other bioactive molecules like epigallocatechin gallate. nih.govmst.eduCurrent time information in Nyong-et-Kellé, CM. This extract exhibits strong antioxidant activity. nih.govmst.edu Furthermore, extracts from the Kepel fruit peel have been shown to inhibit the growth of Staphylococcus aureus, demonstrating the plant's antimicrobial potential. nih.govmst.eduCurrent time information in Nyong-et-Kellé, CM.

Ulva lactuca (Sea Lettuce): This green seaweed is a source of numerous bioactive compounds, including this compound. nih.gov Aqueous extracts of U. lactuca have demonstrated notable antibacterial effects against several multidrug-resistant bacteria. nih.gov The extract also displays antioxidant activity, as measured by the DPPH free radical scavenging test. nih.gov

Table 2: Antibacterial and Antioxidant Activity of Ulva lactuca Aqueous Extract

Compound Identified in Seaweed Bioactivity of Aqueous Extract Target Organism/Test Result
This compound Antibacterial Activity E. coli 8 mm inhibition zone
1-Tricosanol K. pneumonia 4 mm inhibition zone
Neophytadiene S. typhi 2 mm inhibition zone
Phytol Antioxidant Activity DPPH Assay 33.05% scavenging activity

Data sourced from a bioprospecting study on Ulva lactuca. nih.gov

The collective evidence from these natural sources indicates that this compound is a recurring component in extracts with demonstrable antioxidant and antimicrobial efficacy. While it acts in concert with a complex mixture of other phytochemicals, its chemical structure as a long-chain unsaturated aldehyde suggests it is an active contributor to these biological properties. nih.govnih.govCurrent time information in Nyong-et-Kellé, CM.

Synthetic Methodologies and Chemical Modifications of 5 Octadecenal

Total Chemical Synthesis Strategies for 5-Octadecenal

Total synthesis provides robust and versatile methods for creating this compound, allowing for the systematic assembly of the molecule from smaller, readily available precursors.

The construction of the C-5 double bond is a critical step in the synthesis of this compound. Olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for this purpose. These reactions involve the coupling of a phosphorus-stabilized carbanion (a phosphorane or phosphonate (B1237965) ester) with a carbonyl compound.

A plausible retrosynthetic analysis for this compound using this approach would involve disconnecting the molecule at the C-5 double bond. This suggests a strategy where a C13 phosphonium (B103445) ylide is reacted with a C5 aldehyde-containing fragment, or a C5 phosphonium ylide is reacted with a C13 aldehyde. For instance, tridecanal (B79276) could be reacted with a Wittig reagent derived from 5-bromopentanal (B1354046) acetal, followed by deprotection to reveal the aldehyde. The stereochemistry of the resulting double bond (E or Z) can be controlled by the choice of reagents and reaction conditions.

A more direct route to this compound involves the modification of readily available C18 fatty acid precursors, such as 5-octadecenoic acid or its corresponding alcohol, 5-octadecen-1-ol.

Oxidation of Alcohols: The selective oxidation of 5-octadecen-1-ol to this compound requires mild conditions to prevent over-oxidation to the carboxylic acid or cleavage of the double bond. One effective method involves the use of 1-chlorobenzotriazole. This protocol has been shown to convert unsaturated alcohols to their corresponding aldehydes in high yields. nih.gov

Reduction of Carboxylic Acid Derivatives: Alternatively, derivatives of 5-octadecenoic acid can be partially reduced to the aldehyde. A common strategy is the reduction of an activated carboxylic acid derivative, such as an acid chloride or an N-acylaziridine. The reduction of 1-acylaziridines with lithium aluminium hydride (LiAlH4) has been demonstrated as an effective method for producing fatty aldehydes with high purity and yields. nih.gov

MethodPrecursorKey Reagent(s)YieldReference
OxidationUnsaturated Fatty Alcohols1-chlorobenzotriazoleUp to 87% nih.gov
Reduction1-AcylaziridinesLithium Aluminium Hydride (LiAlH4)Up to 80% nih.gov

Achieving specific stereoisomers, namely (Z)-5-Octadecenal or (E)-5-Octadecenal, requires precise control during the carbon-carbon bond formation step.

(Z)-Isomer Synthesis: The synthesis of (Z)-alkenes can often be achieved using the Wittig reaction with unstabilized or semi-stabilized ylides under salt-free conditions. Additionally, metal-promoted reactions, such as those using manganese, have been employed for the stereoselective synthesis of (Z)-α,β-unsaturated esters from aldehydes, a methodology whose principles could be adapted for this target. researchgate.net

(E)-Isomer Synthesis: The Horner-Wadsworth-Emmons reaction typically favors the formation of (E)-alkenes. This reaction utilizes phosphonate carbanions, which are more reactive than the corresponding phosphoranes, and often provides excellent stereoselectivity. Sequential cross-coupling of vinyl iodides followed by dehydration is another advanced method that provides stereospecific control for producing both (E)- and (Z)-isomers. nih.gov

Chemoenzymatic and Biotechnological Production of this compound

Chemoenzymatic and biotechnological approaches leverage the high selectivity and efficiency of biological systems to produce this compound, often under milder conditions and from renewable feedstocks. nih.govresearchgate.net

Biocatalysis utilizes isolated enzymes or whole cells to perform specific chemical transformations. nih.gov For this compound synthesis, several classes of enzymes are particularly relevant. Carboxylic acid reductases (CARs) can directly convert fatty acids like 5-octadecenoic acid into the corresponding aldehyde. This one-step conversion is highly efficient and avoids the use of harsh chemical reagents.

Another approach involves the use of lipases for the kinetic resolution of racemic alcohol precursors, which can then be oxidized to the aldehyde. unipd.it Furthermore, enoate reductases could be employed to selectively reduce a C=C double bond in a precursor molecule if a polyunsaturated fatty acid were the starting material. nih.gov The combination of chemical steps with enzymatic transformations, known as chemoenzymatic synthesis, allows for multi-step processes that capitalize on the strengths of both methodologies. nih.goventrechem.com

Enzyme ClassReaction TypePotential Application for this compound Synthesis
Carboxylic Acid Reductase (CAR)ReductionDirect conversion of 5-octadecenoic acid to this compound.
Alcohol Dehydrogenase (ADH)OxidationOxidation of 5-octadecen-1-ol to this compound.
LipaseAcylation/HydrolysisKinetic resolution of a racemic precursor to achieve enantiopurity.
Enoate ReductaseC=C ReductionSelective saturation of double bonds in a polyunsaturated precursor.

Metabolic engineering offers a powerful strategy for the de novo biosynthesis of this compound from simple carbon sources like glucose. sciepublish.comresearchgate.net This involves genetically modifying host microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to establish a synthetic pathway for the target molecule. sciepublish.comresearchgate.net

The core strategy would involve harnessing the native fatty acid synthesis (FAS) pathway of the host. Key engineering steps would include:

Pathway Elongation and Desaturation: Overexpression of enzymes in the FAS pathway to increase the flux towards C18 fatty acids. Introduction of a specific desaturase enzyme would be required to introduce the double bond at the C-5 position of the octadecanoyl-ACP intermediate.

Thioesterase Engineering: Introduction of a thioesterase with high specificity for 5-octadecenoyl-ACP to release free 5-octadecenoic acid.

Final Conversion Step: Expression of a heterologous enzyme, such as a robust carboxylic acid reductase (CAR), to convert the free fatty acid into the final product, this compound.

Further enhancements could involve blocking competing metabolic pathways to redirect carbon flux towards fatty acid production and optimizing cofactor regeneration (e.g., NADPH) to support the reductive steps in the pathway. researchgate.netnih.gov

Derivatization and Analog Synthesis of this compound for Research Applications

The study of this compound in biological systems and its potential roles in various physiological and pathological processes necessitates the development of specialized chemical tools. Derivatization and the synthesis of analogs are crucial strategies employed to facilitate its detection, quantification, and the elucidation of its metabolic fate. These approaches address the inherent challenges associated with the analysis of long-chain aldehydes, such as their volatility, reactivity, and often low abundance in complex biological matrices.

Preparation of Functionalized this compound Derivatives

For research applications, particularly those involving analytical detection and quantification, this compound is often converted into more stable and easily detectable derivatives. The aldehyde functional group is the primary target for these chemical modifications. Derivatization reactions are frequently employed to improve chromatographic separation and enhance the sensitivity of detection by methods like liquid chromatography-mass spectrometry (LC-MS/MS).

Common derivatization strategies for aldehydes that are applicable to this compound involve reaction with reagents targeting the carbonyl group. These reagents typically introduce a tag that improves ionization efficiency or allows for sensitive detection.

Common Derivatization Reactions for Aldehydes:

Derivatization ReagentReaction TypeFunctional Moiety IntroducedPurpose
2,4-Dinitrophenylhydrazine (DNPH)CondensationHydrazoneUV detection in HPLC
DansylhydrazineCondensationHydrazone with a fluorescent tagFluorescence detection
Girard's Reagents (T and P)CondensationHydrazone with a quaternary ammonium (B1175870) groupImproved ionization for mass spectrometry
CysteineCondensationThiazolidine carboxylic acid derivativeStable derivative for LC-MS/MS analysis

One established method involves derivatization with D-cysteine followed by LC-MS/MS analysis. The reaction of an aldehyde with D-cysteine forms a stable alkyl thiazolidine-4-carboxylic acid derivative, which can be readily analyzed. While this method has been demonstrated for a range of aldehydes in beverages, the principle is directly applicable to this compound in biological samples. researchgate.net

Another approach utilizes reagents that introduce a permanently charged group, enhancing ionization efficiency in mass spectrometry. Reagents like 4-(2-(trimethylammonio)ethoxy)benzenaminium halide (4-APC) react with the aldehyde group to create a charged derivative, significantly improving detection limits. nih.gov The development of second-generation reagents, such as 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA), further provides an isotopic signature for more confident identification. nih.gov

The selection of a derivatization strategy depends on the analytical platform available and the specific research question. For instance, comprehensive profiling of fatty aldehydes in biological samples has been achieved using 2,4-bis(diethylamino)-6-hydrazino-1,3,5-triazine, which allows for high-sensitivity detection using HPLC-multiple reaction monitoring (HPLC-MRM). acs.org

Advanced Analytical Methodologies for 5 Octadecenal Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in isolating 5-Octadecenal from intricate mixtures and determining its concentration. Gas chromatography and high-performance liquid chromatography, often coupled with mass spectrometry, are the principal techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis in Diverse Matrices

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile and semi-volatile compounds like this compound. wiley.com Its high resolution and sensitivity enable both the identification and precise measurement of this aldehyde in a variety of samples.

Qualitative and Quantitative Findings:

GC-MS has been instrumental in identifying this compound in diverse biological and environmental matrices. For instance, it has been detected in the methanolic extract of Herpetineuron toccoae moss and in the ethyl acetate (B1210297) extract of Aspergillus niger grown on rice straw. plantarchives.orgresearchgate.net Studies have also identified this compound in the hydroalcoholic extract of Rosa damascena flowers and in the leaf parts of Scabiosa columbaria. jneonatalsurg.comresearchgate.net Furthermore, it has been found in nasal secretions and serum of cattle, where it is being investigated as a potential disease biomarker. mdpi.com In a study on Moringa oleifera leaf extract, this compound was identified alongside 9-Hexadecenoic acid. bibliotekanauki.pl

Derivatization for Enhanced Analysis:

Due to the inherent volatility and potential for thermal degradation of aldehydes, derivatization is a common strategy to improve their chromatographic behavior and detection sensitivity. mdpi.com A widely used method involves the reaction of aldehydes with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which converts them into more stable and volatile oxime derivatives. sigmaaldrich.comnih.gov This technique has been successfully applied to the analysis of long-chain aldehydes. nih.govnih.gov The resulting pentafluorobenzyl oxime (PFBO) derivatives are well-resolved by GC and can be sensitively detected by MS, often in negative chemical ionization (NCI) mode for enhanced selectivity. nih.govresearchgate.net

Matrix Extraction/Derivatization Method Key Findings Reference
Herpetineuron toccoaeMethanolic extractionIdentification of this compound plantarchives.org
Aspergillus nigerEthyl acetate extractionIdentification of this compound researchgate.net
Rosa damascenaHydroalcoholic extractionIdentification of this compound jneonatalsurg.com
Cattle Nasal Secretions/SerumSolid-phase microextraction (SPME)Potential biomarker for disease mdpi.com
Rat BrainAcidic hydrolysis, PFBHA derivatizationQuantification of plasmalogen-derived aldehydes nih.gov

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) offer powerful alternatives for the analysis of less volatile or thermally labile compounds, including long-chain aldehydes like this compound. nih.gov

Derivatization in HPLC and LC-MS:

Similar to GC-MS, derivatization is often employed in HPLC to enhance the detection of aldehydes, which typically lack strong chromophores for UV detection. mdpi.coma-star.edu.sg Reagents that introduce a fluorescent tag or a readily ionizable group are particularly useful. For instance, the Hantzsch reaction, which forms fluorescent heterocyclic dimedone derivatives, can be used for the sensitive quantification of long-chain aldehydes. nih.govnih.gov Another approach involves derivatization with hydrazones, such as 2-diphenylacetyl-1,3-indandione-1-hydrazone (B1235516) (DAIH), to form stable derivatives that can be readily separated by HPLC and detected by MS. springernature.com LC-MS analysis has been successfully used to identify this compound in the ethyl acetate fruit flesh extract of Stelechocarpus burahol (kepel). smujo.idsmujo.id

Technique Derivatization Reagent Advantages Reference
RP-HPLC-FluorescenceCyclohexane-1,3-dione (Hantzsch reaction)High sensitivity (picomolar range), no mass spectrometric detector required. nih.gov
HPLC-ESI-QTOF-MS2-Diphenylacetyl-1,3-indandione-1-hydrazone (DAIH)Forms stable derivatives, suitable for isotope-dilution quantification. springernature.com
LC-MSN/A (as part of a complex extract)Enabled identification in fruit flesh extract. smujo.idsmujo.id

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (General application for chemical compounds)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. fiveable.me While specific NMR data for this compound is not extensively reported in the provided context, the general principles for aldehyde analysis are well-established. acs.org

Expected NMR Spectral Features for Aldehydes:

¹H NMR: The aldehyde proton (CHO) gives a highly characteristic and deshielded signal in the 9-10 ppm region of the spectrum. pressbooks.publibretexts.org Protons on the carbon atom adjacent to the carbonyl group (α-protons) typically resonate between 2.0 and 2.5 ppm. libretexts.org

¹³C NMR: The carbonyl carbon of an aldehyde produces a distinct peak in the downfield region of the spectrum, generally between 190 and 215 ppm. pressbooks.publibretexts.org This chemical shift is a clear indicator of a carbonyl group. libretexts.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis (General application for chemical compounds)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, allowing for the identification of specific functional groups. uc.edu

Infrared (IR) Spectroscopy:

IR spectroscopy is particularly effective for identifying the carbonyl (C=O) group in aldehydes. orgchemboulder.com

C=O Stretch: Saturated aliphatic aldehydes exhibit a strong C=O stretching absorption in the range of 1740-1720 cm⁻¹. orgchemboulder.comspcmc.ac.in For α,β-unsaturated aldehydes, this peak shifts to a lower frequency, around 1710-1685 cm⁻¹. spcmc.ac.inopenstax.org

C-H Stretch: A key diagnostic feature for aldehydes is the aldehydic C-H stretching vibration, which appears as one or two moderate bands in the 2850-2700 cm⁻¹ region. pressbooks.pubspcmc.ac.in The band around 2720 cm⁻¹ is particularly useful for distinguishing aldehydes from other carbonyl-containing compounds. orgchemboulder.com

Raman Spectroscopy:

Raman spectroscopy is highly sensitive to non-polar bonds and symmetric vibrations.

C=C Stretch: The carbon-carbon double bond (C=C) in an unsaturated molecule like this compound would produce a characteristic and often intense band. For non-conjugated alkenes, this stretch appears around 1690–1630 cm⁻¹. vscht.cz

C=O Stretch: In contrast to IR, the C=O stretching vibration in aldehydes typically shows a weak band in Raman spectra. vscht.cz The combination of IR and Raman data can thus be used to unambiguously assign C=C and C=O stretching modes. vscht.cz

Spectroscopic Technique Functional Group Characteristic Absorption/Shift Region Reference
¹H NMRAldehyde proton (-CHO)9-10 ppm pressbooks.publibretexts.org
¹³C NMRCarbonyl carbon (C=O)190-215 ppm pressbooks.publibretexts.org
IR SpectroscopyCarbonyl stretch (C=O)1740-1720 cm⁻¹ (saturated) orgchemboulder.comspcmc.ac.in
IR SpectroscopyAldehydic C-H stretch~2720 cm⁻¹ and ~2820 cm⁻¹ pressbooks.pubspcmc.ac.in
Raman SpectroscopyC=C stretch1690–1630 cm⁻¹ (non-conjugated) vscht.cz

Sample Preparation and Extraction Methodologies for Complex Biological Matrices

The effective extraction of this compound from complex biological samples is a critical prerequisite for accurate analysis. a-star.edu.sg Given that this compound is a lipid aldehyde, methods developed for lipidomics are highly relevant. nih.gov

Common Extraction Techniques:

Liquid-Liquid Extraction (LLE): This is the most common method for lipid extraction. biocompare.com The Folch and Bligh-Dyer methods, which use chloroform/methanol (B129727) mixtures, are classic examples designed to partition lipids from more polar molecules. biocompare.comcreative-proteomics.com

Solid-Phase Extraction (SPE): SPE is used to separate classes of lipids or to clean up extracts before analysis. creative-proteomics.com It can be used to isolate neutral lipids like aldehydes from more polar phospholipids. nih.gov

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that is particularly useful for extracting volatile organic compounds (VOCs) from the headspace of a sample. nih.govresearchgate.net It is often coupled with GC-MS and has been used for the analysis of volatiles from biological fluids and tissues. wiley.comnih.gov The efficiency of HS-SPME can be affected by the sample matrix, and dilution of complex samples like blood may be necessary to improve recovery of less volatile compounds. nih.gov

Other Methods: A variety of other techniques can be applied, including accelerated solvent extraction (ASE), supercritical fluid extraction (SFE), microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE), each with specific advantages in terms of speed, solvent consumption, and extraction efficiency. creative-proteomics.com

The choice of extraction method depends on the specific matrix, the concentration of this compound, and the subsequent analytical technique. For volatile analysis from biofluids, headspace techniques like HS-SPME are often preferred, while for comprehensive lipid profiling from tissues, LLE methods are more common. nih.govbiocompare.com

Solid-Phase Microextraction (SPME) for Volatile this compound Detection

Solid-Phase Microextraction (SPME) is a simple, solvent-free, and versatile sample preparation technique that is highly effective for the extraction and concentration of volatile and semi-volatile organic compounds, including this compound. researchgate.netmdpi.comfree.fr This method integrates sampling, extraction, concentration, and sample introduction into a single step, making it suitable for both laboratory and field analysis. free.fr The technique relies on a fused-silica fiber coated with a stationary phase material that passively extracts and concentrates analytes from a sample matrix. free.fr

For the detection of volatile this compound, headspace SPME (HS-SPME) is the most commonly employed mode. researchgate.netmdpi.com In HS-SPME, the fiber is exposed to the vapor phase (headspace) above a solid or liquid sample contained within a sealed vial. free.fr The volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. free.fr Following an equilibration period, the fiber is withdrawn and transferred to the injection port of a gas chromatograph (GC) for thermal desorption, separation, and subsequent detection, typically by mass spectrometry (MS). researchgate.netmdpi.com

Research has successfully utilized HS-SPME coupled with GC-MS to identify this compound in various matrices. For instance, it has been detected in the aroma profile of melon cultivars and in the volatile emissions from bovine serum and nasal secretions. researchgate.netmdpi.com The efficiency of the extraction is influenced by several parameters, including the type of fiber coating, extraction temperature, and equilibration time, which are optimized to enhance the sensitivity for target analytes like this compound. researchgate.net

Table 1: Examples of HS-SPME Parameters for this compound Detection

Sample MatrixEquilibration/Extraction ConditionsDesorption ConditionsAnalytical InstrumentReference
Melon Fruit ('Flavor No. 4')Equilibrated at 80°C for 30 min.250°C for 4 min in GC injector port.GC-MS researchgate.net
Bovine Nasal Secretions & SerumSPME fiber exposed to headspace. Specific time/temp not detailed.250°C for 2 min in GC injector.GC-MS-O mdpi.com

Optimized Extraction Protocols from Plant Tissues, Microbial Cultures, and Animal Samples

The extraction of this compound from complex biological matrices requires protocols tailored to the specific sample type to ensure efficient isolation and accurate analysis.

Plant Tissues Various solvent extraction methods have been optimized for isolating this compound from plant materials. In a study on Stelechocarpus burahol (kepel) fruit, LC-MS analysis identified this compound in an ethyl acetate extract of the fruit flesh. researchgate.net For the moss Herpetineuron toccoae, an effective method involved crushing the plant material in methanol and agitating it on a rotatory shaker for 24 hours before GC-MS analysis. plantarchives.org Another approach used for melon fruit involved homogenization of the tissue, followed by HS-SPME analysis, which successfully identified this compound as a volatile component. researchgate.net For the stem bark of Hymenocardia acida, a related isomer, (Z)-9-Octadecenal, was identified after pulverizing the bark and soaking it in 70% ethanol (B145695) for 48 hours. scialert.net

Microbial Cultures Extraction of this compound from microbial sources often involves solvent extraction of the culture medium or biomass. In a study of a mixed culture of Trichoderma sp. and Aspergillus sp., an ethyl acetate extract yielded several compounds, with this compound being a major component at 12.04% of the total extract composition. researchgate.net Similarly, GC-MS analysis of ethyl acetate crude extracts from the bacterium Xenorhabdus stockiae identified octodecanal derivatives. nih.gov Research on the secondary metabolites of Serratia marcescens also identified related isomers, such as 9-Octadecenal (B1623698) and 13-Octadecenal, through GC-MS analysis of the bacterial culture. onlinescientificresearch.com

Animal Samples Protocols for animal samples vary depending on the tissue or fluid being analyzed. For volatile analysis of bovine nasal secretions and serum, samples were collected and placed in vials for direct headspace analysis via SPME-GC-MS, which identified this compound. mdpi.com In marine biology, a methanolic extract of the whole body tissue of the gastropod Cypraea arabica was analyzed by GC-MS, revealing the presence of 9-Octadecenal. amazonaws.com For sampling skin metabolites, a non-invasive method using polydimethylsiloxane (B3030410) (PDMS) patches has been developed. The patches are applied to the skin, and the adsorbed compounds are later thermally desorbed into a GC-MS system for analysis. nih.gov

Table 2: Summary of Extraction Protocols for Octadecenal Isomers

Sample SourceSample TypeExtraction MethodAnalytical TechniqueIdentified CompoundReference
PlantMoss (Herpetineuron toccoae)Crushed in methanol, 24 hr on rotatory shaker.GC-MSThis compound plantarchives.org
PlantKepel Fruit (Stelechocarpus burahol)Ethyl acetate extraction from fruit flesh.LC-MSThis compound researchgate.net
MicrobialMixed Fungi (Trichoderma sp., Aspergillus sp.)Ethyl acetate extraction from culture.GC-MSThis compound researchgate.net
MicrobialBacteria (Serratia marcescens)Analysis of secondary metabolites.GC-MS9-Octadecenal, (Z)-; 13-Octadecenal, (Z)- onlinescientificresearch.com
AnimalCattleNasal secretions & serum.HS-SPME-GC-MSThis compound mdpi.com
AnimalGastropod (Cypraea arabica)Methanolic extraction of whole body tissue.GC-MS9-Octadecenal amazonaws.com

Isotopic Labeling Strategies for this compound Metabolic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds and elucidate complex biochemical pathways. nih.govscbt.com While specific studies employing isotopic labeling for the this compound pathway are not widely documented, the principles and strategies are broadly applicable and have been used for other aldehydes and lipids. nih.govscience.gov This approach involves introducing molecules in which one or more atoms have been replaced with a stable isotope (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O). scbt.com These labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry (MS), allowing researchers to track their transformation through metabolic processes. nih.gov

To elucidate the metabolic pathway of this compound, one could administer a ¹³C-labeled precursor of this compound to a biological system (e.g., a cell culture, plant, or animal model). By tracking the appearance of the ¹³C label in downstream metabolites over time using techniques like LC-MS or GC-MS, researchers can map the conversion steps and identify key intermediates and end products. nih.govisotope.com For example, isotope-labeling studies on the toxicant aldehyde acrolein were used to clarify its formation pathways from lipids in heated edible oils, demonstrating the utility of this approach. science.gov

This strategy can help answer fundamental questions about this compound metabolism, such as:

What are the primary enzymatic reactions involved in its biosynthesis and degradation?

What are its precursor molecules (e.g., specific fatty acids)?

What are the final metabolic products and their physiological roles?

The use of stable isotope-labeled compounds as internal standards also significantly improves the accuracy and precision of quantification in metabolic studies, overcoming matrix effects and variations in instrument response. nih.govscbt.com

Future Research Directions and Potential Academic Applications of 5 Octadecenal

Elucidating Novel Biological Functions and Molecular Targets of 5-Octadecenal in Specific Organisms

While this compound has been identified in various organisms, its precise biological roles and molecular interactions remain largely uncharacterized. Future research should focus on elucidating these functions in specific biological contexts.

In the realm of insect olfaction, long-chain aldehydes, including isomers of octadecenal, are known to act as pheromones. medchemexpress.comresearchgate.netmdpi.com The insect olfactory system detects such compounds through olfactory sensory neurons (OSNs) located in sensilla on the antennae. nih.govwikipedia.orgslu.se These neurons express odorant receptors (ORs) that bind to specific odorants, initiating a signal transduction cascade. nih.govslu.sefrontiersin.org Future studies could investigate whether this compound specifically interacts with any of the diverse ORs in various insect species. The heteromeric nature of these receptors, often involving the highly conserved co-receptor OrCo, adds a layer of complexity to these interactions that warrants further exploration. nih.govwikipedia.org

Beyond insects, this compound has been identified as a volatile compound in mouse urine, where it acts as a phagostimulant. vulcanchem.com Bioassays have shown a sex-specific attraction response in Mus musculus, with males showing maximum attraction at a 100% concentration and females responding most strongly to 5% and 10% concentrations. vulcanchem.com The molecular targets within the murine olfactory system responsible for this dimorphic response are yet to be identified.

Furthermore, this compound has been detected in various plant and marine organisms, suggesting a broader range of biological activities. researchgate.netresearchgate.netresearchgate.netsmujo.id For instance, it has been identified in the fruit flesh of Stelechocarpus burahol and in the green seaweed Ulva lactuca. researchgate.netresearchgate.netsmujo.id Research is needed to determine its function in these organisms, which could range from defense mechanisms to intracellular signaling.

Investigation of this compound in Underexplored Biological Systems and Ecological Niches

The known occurrences of this compound hint at its presence and potential significance in a wide array of unexplored biological systems and ecological niches.

Marine environments, for example, are rich sources of novel bioactive compounds. The identification of this compound in the green seaweed Ulva lactuca and the red alga Grateloupia sp. opens the door to investigating its role in marine ecosystems. researchgate.netfrontiersin.org Future research could explore its function in inter- and intra-species communication, defense against predation, or as a response to environmental stressors in marine algae and other marine organisms. Marine oxidoreductases, such as lipoxygenases, are known to catalyze the formation of long-chain unsaturated aldehydes from fatty acids, a potential biosynthetic pathway for this compound in these systems. mdpi.com

Terrestrial plant species also represent a promising area for investigation. The detection of octadecanal, a related saturated aldehyde, in Stachys species suggests that unsaturated counterparts like this compound may also be present and play a role in plant-insect interactions or as a defense compound. researchgate.net Exploring the volatile profiles of a broader range of plants, particularly those in unique ecological niches, could reveal new sources and functions of this compound.

Advancements in Sustainable Biosynthesis and Production of this compound

The development of sustainable methods for producing this compound is crucial for enabling its broader study and potential application. Biocatalysis and metabolic engineering offer promising avenues for green synthesis. nih.govmdpi.com

One approach involves leveraging the lipoxygenase (LOX) pathway, which is responsible for the production of various aldehydes in plants. mdpi.com This pathway utilizes lipases to hydrolyze vegetable oils into polyunsaturated fatty acids, which are then converted by LOX and hydroperoxide lyase (HPL) into shorter-chain aldehydes. mdpi.com Adapting this enzymatic cascade for the specific production of long-chain aldehydes like this compound could provide a sustainable alternative to chemical synthesis.

Metabolic engineering of microorganisms such as Saccharomyces cerevisiae and Escherichia coli presents another powerful strategy. chemrxiv.orgnih.govfrontiersin.org These microbes can be engineered to produce fatty aldehydes from renewable feedstocks like glucose. chemrxiv.orgfrontiersin.org Key enzymes in this process include fatty acyl-CoA reductases (FACRs), which reduce fatty acyl-CoAs to aldehydes. frontiersin.org For instance, engineered S. cerevisiae has been shown to produce small amounts of 9-octadecenal (B1623698), a positional isomer of this compound. frontiersin.org Future work could focus on optimizing these microbial cell factories by screening for more efficient enzymes, deleting competing pathways, and fine-tuning fermentation conditions to enhance the yield and specificity of this compound production. chemrxiv.orgnih.gov

Organism/SystemPotential Biosynthetic Pathway/EnzymesKey Considerations
PlantsLipoxygenase (LOX) pathway (Lipase, LOX, HPL) mdpi.comSubstrate specificity of enzymes for C18 fatty acids.
Saccharomyces cerevisiaeEngineered fatty acid synthesis and reduction pathways (e.g., using FACRs) frontiersin.orgOptimization of enzyme expression and fermentation conditions. nih.gov
Escherichia coliEngineered fatty acid synthesis and reduction pathways (e.g., using FAARs or α-dioxygenases) chemrxiv.orgMinimizing over-reduction of the aldehyde to alcohol. chemrxiv.org

Development of this compound-Based Probes and Research Tools for Mechanistic Studies (Non-Therapeutic)

To dissect the molecular mechanisms underlying the biological activities of this compound, the development of specialized chemical probes and research tools is essential.

Aldehyde-reactive probes can be used to detect and quantify this compound in complex biological samples. For example, hydrazide-containing fluorescent probes like 7-(diethylamino)coumarin-3-carbohydrazide (B10227) (CHH) can be used to derivatize aldehydes for sensitive detection by liquid chromatography-mass spectrometry (LC-MS). oup.com Such tools would be invaluable for studying the spatial and temporal dynamics of this compound production and localization within cells and tissues.

Furthermore, creating probes based on the this compound structure itself can help identify its molecular targets. These probes could incorporate a reporter tag (e.g., a fluorophore or biotin) and a photoreactive group to enable photo-affinity labeling and covalent cross-linking to interacting proteins. nih.gov The use of aldehyde-dextrans has been proposed as a method for intermolecular cross-linking to study protein-protein interactions, a strategy that could be adapted to identify proteins that associate with this compound. nih.gov Identifying these protein targets is a critical step in understanding how this compound exerts its effects at a molecular level. nih.gov

Computational and Theoretical Modeling of this compound Reactivity, Conformation, and Biological Interactions

Computational and theoretical approaches can provide significant insights into the physicochemical properties of this compound and its interactions with biological macromolecules, complementing experimental studies.

Density Functional Theory (DFT) can be employed to calculate quantum chemical parameters for this compound. samipubco.com These parameters, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the energy gap, and global hardness and softness, can predict the molecule's reactivity and its potential to donate or accept electrons during interactions with other molecules. samipubco.comimist.ma Fukui function analysis can further pinpoint the specific atomic sites within the this compound molecule that are most likely to be involved in nucleophilic or electrophilic attacks. samipubco.com

Molecular dynamics (MD) simulations can model the dynamic behavior of this compound when interacting with biological targets, such as proteins or membranes. samipubco.comresearchgate.netacs.org These simulations can predict the binding affinity, orientation, and stability of the this compound-protein complex. For example, MD simulations have been used to study the interactions between other aldehydes and myofibrillar proteins, revealing that hydrophobic interactions are a major driving force for binding. researchgate.net Similar studies on this compound could elucidate how it binds to olfactory receptors or other target proteins, providing a molecular-level understanding of its biological function. acs.orgcambridge.org These computational models can guide the design of future experiments, such as site-directed mutagenesis of putative binding sites in target proteins.

Computational MethodApplication to this compound ResearchInsights Gained
Density Functional Theory (DFT)Calculation of quantum chemical parameters (HOMO, LUMO, etc.). samipubco.comPrediction of chemical reactivity and interaction potential. samipubco.com
Fukui Function AnalysisIdentification of reactive atomic sites. samipubco.comPinpointing specific atoms involved in interactions. samipubco.com
Molecular Dynamics (MD) SimulationModeling the interaction with proteins and membranes. samipubco.comresearchgate.netUnderstanding binding affinity, conformation, and stability of complexes. researchgate.netacs.org

Q & A

Q. What are the best practices for synthesizing and characterizing 5-Octadecenal in laboratory settings?

Methodological Answer:

  • Synthesis : Use catalytic hydrogenation or oxidation of precursor fatty acids under inert conditions to minimize degradation. Ensure purity by employing column chromatography or distillation .
  • Characterization : Combine gas chromatography-mass spectrometry (GC-MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve double-bond positioning and stereochemistry .
  • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report synthesis protocols, including solvent systems, catalysts, and reaction times, ensuring reproducibility .

Q. How can researchers ensure the stability of this compound in experimental conditions?

Methodological Answer:

  • Storage : Store in airtight, amber vials under nitrogen at -20°C to prevent oxidation. Confirm stability via periodic HPLC analysis .
  • In-experiment stability : Use antioxidants (e.g., BHT) in lipid-rich matrices and monitor degradation kinetics using UV-Vis spectroscopy or thin-layer chromatography (TLC) .
  • Documentation : Report storage conditions and stability validation methods in the "Experimental" section to meet reproducibility standards .

Q. What analytical techniques are most effective for quantifying this compound in biological samples?

Methodological Answer:

  • Extraction : Use Folch or Bligh-Dyer methods for lipid extraction, followed by derivatization (e.g., methyl ester formation) for GC analysis .
  • Quantification : Employ LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity. Validate with internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How should researchers resolve contradictory findings in this compound’s bioactivity across different studies?

Methodological Answer:

  • Meta-analysis framework : Apply the PICO (Population, Intervention, Comparison, Outcome) framework to identify variables (e.g., cell lines vs. in vivo models) causing discrepancies .
  • Error analysis : Quantify uncertainties in methodologies (e.g., differences in solvent systems or assay endpoints) using statistical tools like ANOVA or Bayesian inference .
  • Replication : Design interlaboratory studies with standardized protocols (e.g., ISO guidelines) to isolate experimental variables .

Q. What advanced techniques are recommended for studying this compound’s interactions in multi-component lipid systems?

Methodological Answer:

  • Computational modeling : Use molecular dynamics (MD) simulations to predict membrane insertion behavior or docking studies to identify protein-binding sites .
  • In vitro assays : Apply surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities with receptors like G-protein-coupled receptors (GPCRs) .
  • Data integration : Combine results with lipidomics datasets using tools like MetaboAnalyst to contextualize interactions within metabolic pathways .

Q. How can researchers design robust dose-response experiments to evaluate this compound’s cytotoxicity?

Methodological Answer:

  • Experimental design : Use a factorial design to test dose ranges (e.g., 0.1–100 μM) and exposure times, with controls for solvent toxicity .
  • Endpoint selection : Combine MTT assays for viability with flow cytometry (Annexin V/PI staining) to differentiate apoptosis and necrosis .
  • Statistical rigor : Apply Hill slope models for EC50 calculations and report confidence intervals. Use tools like GraphPad Prism for nonlinear regression .

Data Analysis & Reporting

Q. How should researchers address variability in this compound’s chromatographic retention times across labs?

Methodological Answer:

  • Standardization : Use certified reference materials (CRMs) and harmonize HPLC conditions (column type, mobile phase pH) .
  • Metadata reporting : Document column lot numbers, temperature, and pressure settings in supplementary materials to aid cross-lab comparisons .

Q. What strategies improve the reproducibility of this compound’s spectroscopic data?

Methodological Answer:

  • Instrument calibration : Validate NMR and MS instruments with calibration standards (e.g., tetramethylsilane for NMR) before data collection .
  • Data deposition : Share raw spectra in public repositories (e.g., Zenodo) with metadata tags for solvent, concentration, and acquisition parameters .

Ethical & Methodological Compliance

Q. How can researchers ensure ethical compliance when using this compound in animal studies?

Methodological Answer:

  • Protocol review : Submit study designs to institutional animal care committees (IACUCs) for approval, specifying endpoints to minimize suffering .
  • Data transparency : Report animal strain, sex, and sample sizes in the "Methods" section to meet ARRIVE guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.